molecular formula C14H13N3O2 B2701315 N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1286696-02-3

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2701315
CAS No.: 1286696-02-3
M. Wt: 255.277
InChI Key: PQUGZLLTYCTHRP-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a heterocyclic compound featuring a fused indene carboxamide core linked to a 5-methyl-substituted pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The indene moiety provides a planar aromatic system, while the pyrazole ring introduces hydrogen-bonding and coordination capabilities. The compound’s synthesis typically involves coupling reactions between activated indene carboxylic acid derivatives and aminopyrazole intermediates.

Properties

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-6-13(17-16-8)15-14(19)11-7-12(18)10-5-3-2-4-9(10)11/h2-6,11H,7H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUGZLLTYCTHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ in substituents on the pyrazole, indene, or adjacent rings, leading to variations in physicochemical and biological properties. Key examples include:

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Key Properties/Biological Activity References
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide Additional phenyl and methyl groups on pyrazole; dual pyrazole rings Enhanced hydrophobicity; uncharacterized
N-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide Chloropyridinyl substituent replaces pyrazole SARS-CoV-2 Mpro inhibition (IC₅₀: ~1 µM)
N-[(1R)-5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl]-1-methyl-1H-pyrazole-4-carboxamide Oxadiazole ring replaces indene’s ketone; methylpyrazole linkage Improved metabolic stability
Tozasertib (N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide) Cyclopropane carboxamide; piperazinyl-pyrimidine-thiol linker Aurora kinase inhibition (IC₅₀: <10 nM)
2-[3-[[(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)amino]carbonyl]phenyl]-N-(4-dodecylphenyl)... Dodecylphenyl substituent; isoindole-dione core High lipophilicity; surfactant potential

Pharmacological and Biochemical Insights

  • Antiviral Activity : The chloropyridinyl analog (Table 1) exhibits potent inhibition of SARS-CoV-2 main protease (Mpro) due to halogen-mediated interactions with the catalytic dyad (His41/Cys145) . In contrast, the parent compound lacks this substituent, suggesting reduced antiviral efficacy.
  • Kinase Inhibition: Tozasertib, a structurally complex analog, targets Aurora kinases via its cyclopropane carboxamide and sulfur-linked pyrimidine groups, achieving nanomolar IC₅₀ values . The indene carboxamide core in the target compound may lack comparable kinase affinity due to the absence of a sulfur bridge and piperazine moiety.
  • Metabolic Stability : Introduction of an oxadiazole ring (Table 1, Entry 3) enhances resistance to cytochrome P450-mediated degradation compared to the ketone-containing indene core .

Physicochemical Properties

  • Solubility : The dodecylphenyl-substituted analog (Table 1, Entry 5) demonstrates extreme lipophilicity (logP >7), limiting aqueous solubility but improving membrane permeability . The parent compound’s logP is estimated at ~2.5, balancing solubility and bioavailability.
  • Electronic Effects : Replacement of the indene ketone with a carbothioamide group (e.g., pyrazole-1-carbothioamide derivatives) increases electron density, altering binding to metal ions or enzymatic targets .

Biological Activity

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to an indene structure, which is known for its diverse biological properties. The molecular formula is C14H16N4O2C_{14}H_{16}N_{4}O_{2}, and it has a molecular weight of approximately 284.31 g/mol. The presence of the pyrazole ring is significant as it often contributes to the biological activity of compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in bacterial DNA processes such as DNA gyrase and topoisomerase IV. This inhibition leads to reduced bacterial proliferation and offers insights into its antibacterial properties.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, MIC values (Minimum Inhibitory Concentration) were reported as low as 0.008 μg/mL against Streptococcus pneumoniae .
  • Antitumor Potential : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antibacterial Activity :
    • A study demonstrated that derivatives showed enhanced potency compared to traditional antibiotics like ampicillin and streptomycin, highlighting their potential as alternatives in treating resistant bacterial strains .
    • Table 1 summarizes the antibacterial activities against various strains:
    CompoundMIC (μg/mL)Target Organism
    N-(5-methyl-1H-pyrazol-3-yl)...0.008S. pneumoniae
    N-(5-methyl-pyrazole derivative)0.03Staphylococcus epidermidis
    N-(5-methyl-pyrazole derivative)0.06Streptococcus pyogenes
  • Antitumor Activity :
    • In vitro studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values suggesting selective toxicity towards tumor cells while sparing normal cells .

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